molecular formula C12H17NO2 B8705000 N-(4-Hydroxyphenyl)-3,3-dimethylbutanamide CAS No. 134106-95-9

N-(4-Hydroxyphenyl)-3,3-dimethylbutanamide

Cat. No. B8705000
M. Wt: 207.27 g/mol
InChI Key: ZYYGQDHVDFMJCT-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

To a solution of 4-aminophenol (3.27 g, 30.0 mmol) in dichloromethane (50 ml) were added 3,3-dimethyl-butyryl chloride (8.08 g, 60.0 mmol) and pyridine (4.85 ml, 60.0 mmol), while cooling the reaction mixture in an ice bath. After the addition was completed, the cooling bath was removed and stirring was continued overnight at room temperature. The solvent was removed by evaporation and the residue was dissolved in THF (300 ml). 6N NaOH (aq, 35 ml) was added and the mixture was stirred at room temperature overnight. The organic phase was removed by evaporation. Water (200 ml) was added and the solid material was collected by filtration, washed with water, dried in vacuo at 40° C. and dissolved in methanol (100 ml). A solution of KOH (3.37 g) in methanol (50 ml) was added. After stirring for 2 days at room temperature water (300 ml) was added and the organic solvent was removed by evaporation. The aqueous phase was acidified with 1 N HCl. The solids were collected by filtration and dried under vacuum at 40° C. yielding the title compound (1.97 g, 31%, pink solid). The mother liquor was extracted with ethyl acetate (3×250 ml). The combined organic phases were washed with saturated sodium bicarbonate (2×250 ml), dried in vacuo, filtered and evaporated yielding a second amount of the title compound (0.67 g, 10%). From the first aqueous extract another portion of product was isolated by extraction with ethyl acetate (4×250 ml). The combined organic phases were washed with water (400 ml), saturated sodium bicarbonate (2×400 ml), dried, filtered and evaporated yielding a pink thick oil. Crystallisation from ethyl acetate/heptane yielded a third amount of the title compound (2.11 g, 34%).
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:16])([CH3:15])[CH2:11][C:12](Cl)=[O:13].N1C=CC=CC=1>ClCCl>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12](=[O:13])[CH2:11][C:10]([CH3:16])([CH3:15])[CH3:9])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
8.08 g
Type
reactant
Smiles
CC(CC(=O)Cl)(C)C
Name
Quantity
4.85 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the reaction mixture in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (300 ml)
ADDITION
Type
ADDITION
Details
6N NaOH (aq, 35 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was removed by evaporation
ADDITION
Type
ADDITION
Details
Water (200 ml) was added
FILTRATION
Type
FILTRATION
Details
the solid material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
A solution of KOH (3.37 g) in methanol (50 ml) was added
STIRRING
Type
STIRRING
Details
After stirring for 2 days at room temperature water (300 ml)
Duration
2 d
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by evaporation
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC=C(C=C1)NC(CC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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